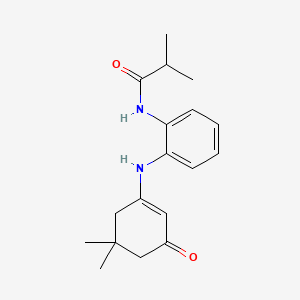

N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide

Description

N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide (CAS: 104143-31-9) is a synthetic organic compound with the molecular formula C₁₈H₂₄N₂O₂ and a molecular weight of 300.4 g/mol. It features a central cyclohexenone ring substituted with two methyl groups at the 5,5-positions and an enamine linkage connecting the cyclohexenyl moiety to an aromatic phenyl group. The phenyl group is further functionalized with a 2-methylpropanamide substituent. The compound is commercially available with a purity of ≥95% and is typically supplied in quantities ranging from 25 mg to 250 mg, with prices varying between €180 and €766 depending on scale . Characterization methods include NMR, HPLC, LC-MS, and compliance with pharmacopeial standards .

Properties

IUPAC Name |

N-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-12(2)17(22)20-16-8-6-5-7-15(16)19-13-9-14(21)11-18(3,4)10-13/h5-9,12,19H,10-11H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDOGKAINWZJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1NC2=CC(=O)CC(C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide typically involves multiple steps:

Formation of the Cyclohexenone Ring: The initial step often involves the synthesis of the 5,5-dimethyl-3-oxocyclohex-1-enyl moiety. This can be achieved through the aldol condensation of acetone with a suitable aldehyde, followed by cyclization and oxidation reactions.

Amination Reaction: The cyclohexenone intermediate is then subjected to an amination reaction with an appropriate aniline derivative to introduce the amino group.

Amide Bond Formation: The final step involves the coupling of the aminophenyl intermediate with 2-methylpropanoyl chloride under basic conditions to form the desired amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be employed to convert the carbonyl group in the cyclohexenone ring to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide is C15H20N2O. The compound features a cyclohexene moiety that contributes to its biological activity. The synthesis typically involves the amidation reaction of 5,5-dimethyl-3-oxocyclohexenylamine with appropriate phenyl derivatives under controlled conditions to optimize yield and purity.

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is being investigated for its potential biological activities, particularly in the context of drug development. Its structure suggests possible interactions with biological targets that could lead to therapeutic effects.

- Ongoing research aims to elucidate its pharmacokinetics (absorption, distribution, metabolism, and excretion), which are crucial for understanding its bioavailability and efficacy in vivo .

-

Biochemical Pathways :

- Preliminary studies indicate that this compound may interact with nitrogen-containing binucleophiles. This interaction could play a role in various biochemical pathways, although specific targets remain to be identified .

-

Synthetic Chemistry :

- The compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows for further modifications that can lead to the development of new derivatives with enhanced biological activity or different pharmacological profiles .

A study explored the biological activity of various derivatives of compounds similar to this compound. Researchers utilized high-throughput screening methods to evaluate their efficacy against specific cellular targets. The results indicated that certain modifications to the cyclohexene ring significantly enhanced the compounds' inhibitory effects on target enzymes involved in disease pathways.

Case Study 2: Pharmacokinetic Profiling

Research conducted on the ADME properties of this compound revealed insights into its metabolic stability and potential bioaccumulation. In vitro assays demonstrated favorable absorption characteristics, suggesting a promising profile for oral bioavailability.

Mechanism of Action

The mechanism of action of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide with two structurally related compounds:

Structural and Functional Divergences

Core Ring Systems: The target compound incorporates a 5,5-dimethyl-3-oxocyclohexenyl ring, which contrasts with the pyrazolone-thiadiazole hybrid system in Compound 3 . The cyclohexenone ring may confer rigidity and influence solubility, whereas the pyrazolone ring in Compound 3 is associated with redox activity and metal coordination. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks a cyclic ketone but includes a tertiary alcohol, enabling hydrogen bonding and chelation in catalytic applications .

The N,O-bidentate directing group in the hydroxy-containing analogue facilitates metal coordination, a feature absent in the target compound . The thiadiazole-sulfanyl moiety in Compound 3 introduces sulfur-based reactivity and electronic effects, which are absent in the cyclohexenyl-based structure .

Structural optimization of the target compound’s amide and enamine groups could yield similar pharmacological profiles.

Biological Activity

N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 250.35 g/mol. The structure includes a cyclohexene ring, which is significant for its biological interactions.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 5,5-dimethyl-3-oxocyclohexenyl amine with appropriate acylating agents. The synthetic pathway is crucial for ensuring the purity and biological efficacy of the compound.

Antitumor Activity

A recent investigation into related compounds has shown promising results in terms of antitumor activity. The mechanism appears to involve apoptosis induction in cancer cells through the activation of caspase pathways. The structure's unique cyclohexene moiety may enhance its interaction with cellular targets involved in tumor growth regulation.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit various enzymes linked to disease states. For instance, studies have indicated that similar compounds can inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling.

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticonvulsant | Significant in PTZ and MES models | Benzodiazepine receptor modulation |

| Antitumor | Induces apoptosis in cancer cells | Caspase activation |

| Enzyme inhibition | Inhibits MMPs | Competitive inhibition |

Case Studies

-

Anticonvulsant Efficacy :

A study conducted on a series of substituted oxadiazoles revealed that compounds with structural similarities to this compound exhibited considerable anticonvulsant activity. The study utilized both PTZ and MES models to assess efficacy, indicating potential therapeutic applications in epilepsy management . -

Antitumor Mechanisms :

Research exploring the antitumor effects of related compounds found that they could induce apoptosis in various cancer cell lines. This effect was attributed to the activation of intrinsic apoptotic pathways, highlighting the potential for developing new cancer therapies based on this compound's structure . -

Enzymatic Inhibition Studies :

Investigations into the inhibitory effects on MMPs revealed that derivatives could effectively reduce enzyme activity associated with tumor progression and metastasis. This suggests a dual role for compounds like this compound in both preventing tumor growth and inhibiting metastasis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide in a laboratory setting?

- Methodology : Synthesis typically involves multi-step protocols, including:

- Acylation : Reacting aniline derivatives with 2-methylpropanoyl chloride under basic conditions to form the acetamide backbone .

- Condensation : Introducing the 5,5-dimethyl-3-oxocyclohex-1-enyl moiety via nucleophilic aromatic substitution or Schiff base formation .

- Purification : Column chromatography or recrystallization for isolation, followed by spectroscopic validation (¹H/¹³C NMR, LC-MS) .

- Key Considerations : Optimize reaction stoichiometry and solvent systems (e.g., THF, DMF) to enhance yield and minimize side products.

Q. How can the crystal structure of this compound be determined to confirm its molecular conformation?

- Methodology :

- X-ray Diffraction : Use single-crystal X-ray diffraction with SHELX software for structure solution and refinement .

- ORTEP Visualization : Employ ORTEP-III for graphical representation of thermal ellipsoids and bond geometries .

- Validation : Compare experimental bond lengths/angles with DFT-calculated values to assess accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Primary Tools :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity and stereochemistry .

- LC-MS : Verify molecular weight and detect impurities .

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexenyl ring be performed to assess puckering dynamics?

- Methodology :

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using Cartesian coordinates from crystallographic data to quantify non-planar distortions .

- MD Simulations : Run molecular dynamics simulations in explicit solvent to evaluate ring flexibility under physiological conditions .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?

- Methodology :

- Dose-Response Studies : Perform in vitro assays (e.g., COX-2/5-LOX inhibition) across a concentration gradient to establish therapeutic windows .

- Off-Target Screening : Use high-throughput assays to identify unintended interactions (e.g., kinase inhibition) .

- Structural Analog Comparison : Compare activity profiles of derivatives to isolate pharmacophore contributions .

Q. What computational approaches are suitable for predicting this compound’s enzyme inhibition potential?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with target enzymes (e.g., 5-LOX) .

- QM/MM Simulations : Refine docking poses with quantum mechanics/molecular mechanics hybrid methods to assess electronic interactions .

- ADMET Prediction : Apply tools like SwissADME to evaluate bioavailability and toxicity risks .

Q. How can synthetic byproducts or impurities be systematically identified and quantified?

- Methodology :

- HPLC-PDA/MS : Use reverse-phase chromatography with photodiode array detection and mass spectrometry for impurity profiling .

- Stability Studies : Accelerated degradation tests (e.g., heat/humidity exposure) to identify labile functional groups .

Methodological Notes

- Crystallographic Data : Ensure SHELX refinement includes anisotropic displacement parameters for non-hydrogen atoms to improve accuracy .

- Biological Assays : Normalize activity data to positive/negative controls (e.g., indomethacin for COX-2 inhibition) .

- Data Reproducibility : Replicate synthesis and assays across independent labs to confirm findings, especially for conflicting reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.